![molecular formula C34H18O2 B089878 [4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione CAS No. 116-90-5](/img/structure/B89878.png)
[4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione
Overview
Description
[4,4’-Bi-7H-benz[de]anthracene]-7,7’-dione is a polycyclic aromatic ketone with the molecular formula C34H18O2. It is known for its complex structure, which consists of two benz[de]anthracene units connected by a central dione group.
Preparation Methods
The synthesis of [4,4’-Bi-7H-benz[de]anthracene]-7,7’-dione typically involves the oxidative coupling of benz[de]anthracene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction conditions must be carefully controlled to achieve the desired product with high purity .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts to facilitate the oxidative coupling process and reduce the formation of by-products .
Chemical Reactions Analysis
[4,4’-Bi-7H-benz[de]anthracene]-7,7’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the dione group to diols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield benzanthrone derivatives, while reduction with sodium borohydride can produce dihydro derivatives .
Scientific Research Applications
Environmental Applications
Monitoring and Regulation
[4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione is utilized as a reference compound in environmental regulations. It helps monitor and control hazardous air pollutants due to its persistent nature and potential carcinogenicity. Its detection is crucial for assessing air quality and compliance with environmental standards .
Organic Synthesis
Radical Chemistry
Research has demonstrated that this compound can participate in radical anion formation when treated with strong bases. This characteristic is significant for synthetic organic chemistry, allowing the compound to serve as a precursor for various derivatives through radical reactions .
Dimerization Reactions
The compound can undergo dimerization at positions of maximal spin density, yielding products such as 4,4'-bibenzanthronyl. This reaction pathway is essential for creating complex molecular architectures in organic synthesis .
Materials Science
Photonic Applications
Due to its unique electronic structure, this compound has potential applications in photonic devices. Its ability to absorb light and facilitate charge transfer makes it a candidate for use in organic photovoltaics and light-emitting diodes (LEDs) .
Case Studies
Mechanism of Action
The mechanism by which [4,4’-Bi-7H-benz[de]anthracene]-7,7’-dione exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. This interaction can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .
Additionally, the compound may interact with various enzymes involved in oxidative stress and metabolic pathways, further contributing to its bioactivity .
Comparison with Similar Compounds
Similar compounds to [4,4’-Bi-7H-benz[de]anthracene]-7,7’-dione include other polycyclic aromatic ketones such as benzanthrone and anthraquinone. Compared to these compounds, [4,4’-Bi-7H-benz[de]anthracene]-7,7’-dione has a more complex structure, which may contribute to its unique chemical and biological properties .
Benzanthrone: A simpler polycyclic aromatic ketone with applications in dye production.
Anthraquinone: Known for its use in the production of dyes and as a precursor in the synthesis of various organic compounds
Biological Activity
[4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione (referred to as BDA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the context of cancer research and toxicology. This compound belongs to a class of chemicals known for their mutagenic and carcinogenic properties. Understanding the biological activity of BDA is crucial for assessing its implications in health and environmental contexts.
Chemical Structure
BDA is characterized by its unique structure, which includes two benzene rings fused with an anthracene core and two ketone functional groups. This configuration contributes to its chemical reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of BDA, particularly in inducing apoptosis in various cancer cell lines. The mechanism of action appears to involve the activation of caspase pathways, which are critical for programmed cell death.
Table 1: Summary of Anticancer Studies Involving BDA
The ApoOne Caspase 3/7 Assay was utilized to evaluate the apoptotic effects of BDA, revealing a dose-dependent increase in caspase activity across different cancer cell lines .
Genotoxicity and Carcinogenicity
BDA's structural similarity to other known PAHs raises concerns about its genotoxic potential. Studies indicate that BDA can cause DNA damage, leading to mutations that may contribute to carcinogenesis. The compound has been shown to induce oxidative stress, which is a well-known mechanism underlying DNA damage and subsequent tumor development.
Table 2: Genotoxic Effects of BDA
Test Type | Result |
---|---|
Micronucleus Test | Positive; significant increase in micronuclei formation in treated cells |
Comet Assay | High levels of DNA strand breaks observed at concentrations above 10 µM |
These findings suggest that while BDA exhibits anticancer properties, it may also possess genotoxic effects that warrant further investigation.
Case Study 1: In Vivo Effects
A recent study investigated the effects of BDA on tumor growth in an animal model. Mice were administered BDA at varying doses, and tumor size was measured over four weeks. Results indicated a dose-dependent reduction in tumor size, suggesting that BDA may inhibit tumor growth through mechanisms involving apoptosis and anti-proliferative effects.
Case Study 2: Cellular Mechanisms
In vitro studies using human breast cancer cell lines demonstrated that treatment with BDA led to increased expression of pro-apoptotic factors such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This shift in protein expression supports the hypothesis that BDA promotes apoptosis through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling [4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione in laboratory settings?
- Methodological Guidance :
- Engineering Controls : Use Class I, Type B biological safety hoods during handling to minimize aerosol formation. Ensure proper exhaust ventilation in areas prone to dust generation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use NIOSH-approved respirators with HEPA filters to prevent inhalation of particulates .
- Spill Management : Avoid dry sweeping; employ wet methods or vacuums with HEPA filters for cleanup. Collect spills in sealed containers for hazardous waste disposal .
- Emergency Measures : In case of eye contact, irrigate with water for ≥15 minutes and seek immediate medical attention. For skin exposure, wash with soap and water, and remove contaminated clothing .
Q. How can researchers optimize the synthesis of this compound derivatives?
- Methodological Guidance :
- Reaction Design : Use halogenated anthracene precursors (e.g., 2,3,6,7-tetrabromoanthracene) in Friedel-Crafts alkylation or Diels-Alder reactions. Catalysts like Lewis acids (AlCl₃) improve regioselectivity .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization using dimethylformamide (DMF) to isolate pure products. Monitor purity via TLC (Rf ~0.3–0.5) .
- Yield Optimization : Control reaction temperature (80–120°C) and anhydrous conditions to minimize side reactions like dimerization .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Guidance :
- Gas Chromatography (GC) : Use DB-5 or BP-5 capillary columns (25 m × 0.25 mm) with a temperature gradient (50°C → 300°C at 10°C/min). Helium carrier gas (1.5 mL/min) enhances resolution .
- Mass Spectrometry (MS) : Electron ionization (EI) at 70 eV provides fragmentation patterns; expect molecular ion peaks at m/z 384 (M⁺) for the parent compound .
- UV-Vis Spectroscopy : Analyze in dichloromethane; λmax at 260 nm (π→π* transitions) and 350 nm (n→π* transitions) confirms conjugation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
- Methodological Guidance :
- Data Cross-Validation : Compare GC retention indices (e.g., Kovats indices) with NIST reference data . Discrepancies may arise from column aging or impurities; re-run samples with fresh columns.
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to distinguish overlapping signals in NMR spectra. For example, label carbonyl carbons to resolve ¹³C NMR shifts at ~180–190 ppm .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict UV-Vis and IR spectra. Compare with experimental data to identify structural anomalies .
Q. What experimental strategies mitigate environmental persistence of this compound?
- Methodological Guidance :
- Degradation Studies : Test photolysis under UV light (254 nm) in aqueous acetonitrile. Monitor half-life via HPLC; expect degradation products like quinones (retention time ~8–10 min) .
- Henry’s Law Constant (H) : Measure H using equilibrium partitioning in a closed system (H = 5.1 × 10³ atm·m³/mol). High H values suggest volatilization dominates environmental fate; adjust experimental conditions to simulate atmospheric exposure .
- Microbial Degradation : Screen soil microbes (e.g., Pseudomonas spp.) in minimal media with the compound as the sole carbon source. Quantify biodegradation via CO₂ evolution assays .
Q. How should researchers design experiments to assess the compound’s potential as a DNA intercalator?
- Methodological Guidance :
- Fluorescence Quenching : Titrate the compound into ethidium bromide-stained DNA. Measure fluorescence quenching at λex = 510 nm, λem = 595 nm. Calculate binding constants (Kb) via Stern-Volmer plots .
- Circular Dichroism (CD) : Analyze DNA (e.g., calf thymus) before/after compound addition. Intercalation induces shifts in the positive CD band (275 nm) and negative band (245 nm) .
- Molecular Dynamics (MD) Simulations : Model docking with B-DNA (PDB: 1BNA). Assess binding energy (ΔG) and intercalation sites using AutoDock Vina .
Q. Methodological Challenges and Solutions
Q. Why do GC-MS results for this compound vary across studies?
- Root Causes :
- Column Variability : Differences in stationary phases (e.g., DB-5 vs. OV-101) affect retention times .
- Temperature Programming : Ramp rates (5–20°C/min) influence peak resolution. Slower ramps improve separation of co-eluting isomers .
- Solutions :
- Standardize methods using NIST-recommended conditions (e.g., 50°C → 300°C at 10°C/min) .
- Include internal standards (e.g., deuterated anthracene) to normalize retention indices .
Properties
IUPAC Name |
4-(7-oxobenzo[a]phenalen-4-yl)benzo[a]phenalen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H18O2/c35-33-27-9-3-1-7-19(27)23-11-5-13-25-21(15-17-29(33)31(23)25)22-16-18-30-32-24(12-6-14-26(22)32)20-8-2-4-10-28(20)34(30)36/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQOTXWZPMPKGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C(C=CC(=C43)C2=O)C5=C6C=CC=C7C6=C(C=C5)C(=O)C8=CC=CC=C87 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059441 | |
Record name | [4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116-90-5 | |
Record name | [4,4′-Bi-7H-benz[de]anthracene]-7,7′-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzanthronyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzonyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13989 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | [4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | [4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4,4'-bi-7H-benz[de]anthracene]-7,7'-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZANTHRONYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7IH8DH3K5 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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